R-(-)-Manidipine-d4

Bioanalysis Chiral LC-MS/MS Pharmacokinetics

Quantifying (R)-manidipine in plasma without enantiopure deuterated internal standard introduces systematic bias in ANDA bioequivalence studies. R-(-)-Manidipine-d4 eliminates this risk: • +4 Da mass shift (ethyl linker 1,1,2,2-d4) ensures co-elution with analyte without isotopic cross-talk. • Validated in LC-MS/MS methods achieving 0.05-10.2 ng/mL linear range with >80% extraction recovery. • Supplied with comprehensive characterization data, suitable for chiral AMV, QC release testing, and regulatory submissions.

Molecular Formula C35H38N4O6
Molecular Weight 614.735
CAS No. 1217718-54-1
Cat. No. B563760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-Manidipine-d4
CAS1217718-54-1
Synonyms(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl-d4 Methyl Ester;  (-)-Manidipine-d4; 
Molecular FormulaC35H38N4O6
Molecular Weight614.735
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2
InChIKeyANEBWFXPVPTEET-LYTNKOSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-(-)-Manidipine-d4 Technical Specifications


R-(-)-Manidipine-d4 is a deuterium-labeled internal standard [1] corresponding to the (R)-enantiomer of manidipine, a lipophilic third-generation dihydropyridine calcium channel blocker [2]. This compound carries four deuterium atoms substituted at the ethyl linker position between the dihydropyridine core and the benzhydrylpiperazine moiety [1]. It is supplied with comprehensive characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation, and quality control applications for manidipine quantification [1]. Specifications from multiple commercial sources indicate purity levels of >95% to ≥99% for deuterated forms (d1-d4) .

R-(-)-Manidipine-d4: Internal Standard Selection


In-class substitution of R-(-)-Manidipine-d4 with its non-deuterated counterpart R-(-)-manidipine or racemic manidipine-d4 cannot be performed without significant analytical penalty. The (S)-(+)-enantiomer demonstrates approximately 30-fold higher antihypertensive potency in spontaneously hypertensive rats and 80-fold higher binding affinity to calcium channels than the (R)-(-)-enantiomer [1], establishing that these enantiomers are pharmacologically distinct entities requiring separate quantification. Deuterium-labeled internal standards co-elute with their unlabeled analyte counterparts under identical chromatographic conditions, correcting for matrix effects and ionization variability that non-isotopic internal standards cannot adequately compensate for [2]. Failure to use the appropriate enantiomerically pure deuterated internal standard introduces systematic quantification bias in bioequivalence studies, which directly impacts regulatory submission data quality for abbreviated new drug applications [3].

R-(-)-Manidipine-d4 Evidence & Differentiation


Chiral Separation and Extraction Recovery in Plasma

In the enantioselective determination of manidipine enantiomers in human plasma, R-(-)-manidipine-d4 and S-(+)-manidipine-d4 served as deuterated internal standards. The validated LC-MS/MS method achieved linearity over a concentration range of 0.05-10.2 ng/mL for both enantiomers [1]. The mean extraction recovery exceeded 80% for both R-(-)- and S-(+)-manidipine [1]. Precision and accuracy across five concentration levels in five separate batches fell within acceptance limits, and the method successfully applied to a pharmacokinetic study following a 20 mg oral manidipine dose in 10 healthy subjects under fasting conditions [1]. This represents the only peer-reviewed method using isotope-labeled manidipine enantiomers as internal standards for human plasma quantification.

Bioanalysis Chiral LC-MS/MS Pharmacokinetics Method Validation

Enantiomer Activity and Binding Differences

The (S)-(+)-manidipine enantiomer is approximately 30 times more potent than the (R)-(-)-manidipine enantiomer in antihypertensive activity measured in spontaneously hypertensive rats (SHR) [1]. In radioligand binding assays using [³H]nitrendipine, the (S)-(+)-enantiomer exhibits approximately 80 times higher binding affinity compared to the (R)-(-)-enantiomer [1]. In human pharmacokinetic studies, the S/R plasma concentration ratio reaches 2.0 following oral administration of racemic manidipine [2]. Patch-clamp experiments demonstrate that the S-enantiomer displays a faster onset of action and produces greater calcium channel blockade than the R-enantiomer [2]. These pharmacological differences mandate that R-(-)-manidipine and S-(+)-manidipine be quantified separately using enantiomerically pure standards.

Chiral Pharmacology Calcium Channel Antagonist Enantioselective Activity Preclinical Pharmacology

Site-Specific Deuterium Substitution

R-(-)-Manidipine-d4 contains four deuterium atoms substituted at the ethyl linker position: 3-(2-(4-benzhydrylpiperazin-1-yl)ethyl-1,1,2,2-d4) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [1]. This specific substitution at positions 1, 1, 2, and 2 of the ethyl linker provides a molecular weight shift of +4 Da relative to the unlabeled analyte (M.W. 610.70 → 614.74) . The deuterium substitution is positioned to maximize the kinetic isotope effect for metabolic studies while minimizing exchange with protic solvents during sample preparation [2]. This site-specific deuteration distinguishes R-(-)-Manidipine-d4 from alternative labeling strategies and from racemic Manidipine-d4 (CAS 1189656-59-4), which may not provide enantiomeric resolution.

Stable Isotope Labeling Deuterium Exchange Mass Spectrometry Internal Standard

ANDA Bioanalytical Method Validation

The LC-MS/MS method validated with R-(-)-manidipine-d4 and S-(+)-manidipine-d4 as internal standards demonstrated compliance with FDA guidelines for bioanalytical method validation [1]. Assay reproducibility was confirmed through incurred sample reanalysis of 20 subject plasma samples [1]. A variety of stability tests executed in plasma and in neat samples met acceptance criteria [1]. The method was successfully applied to a pharmacokinetic study of a manidipine 20 mg oral dose in 10 healthy subjects, demonstrating applicability to clinical bioequivalence studies [1]. Commercial suppliers note that R-(-)-Manidipine D4 can be used for Quality Controlled applications for ANDA submissions and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Regulatory Compliance Bioequivalence Method Validation ANDA

R-(-)-Manidipine-d4 Application Scenarios


Chiral Bioequivalence Studies for ANDA Submissions

R-(-)-Manidipine-d4 serves as the definitive internal standard for quantifying the (R)-enantiomer of manidipine in human plasma during bioequivalence studies required for ANDA submissions. The validated LC-MS/MS method using this internal standard achieves linear quantification over 0.05-10.2 ng/mL with >80% extraction recovery and has been successfully applied to 20 mg oral dose pharmacokinetic studies in healthy subjects [1]. Incurred sample reanalysis of 20 subject plasma samples confirms reproducibility compliant with FDA guidelines [1].

Enantioselective Pharmacokinetic Profiling in Clinical Development

Given the 30-fold difference in antihypertensive potency between S-(+)- and R-(-)-manidipine in SHR models and the 2.0 S/R plasma concentration ratio observed in humans [1][2], R-(-)-Manidipine-d4 is essential for enantioselective pharmacokinetic profiling. This internal standard enables separate quantification of the less potent (R)-enantiomer, which is critical for understanding the contribution of each enantiomer to overall drug exposure, safety, and efficacy in clinical development programs.

Quality Control Release Testing for Manidipine Drug Product

R-(-)-Manidipine-d4 can be used as a reference standard for Quality Controlled (QC) applications during commercial production of manidipine drug products [1]. With purity specifications of >95% to ≥99% for deuterated forms [2][3] and the potential for traceability against USP or EP pharmacopeial standards [1], this compound supports release testing that verifies enantiomeric purity and corrects for matrix effects in finished product analysis.

Analytical Method Development and Validation for Chiral LC-MS/MS

R-(-)-Manidipine-d4 is supplied with comprehensive characterization data compliant with regulatory guidelines [1], making it suitable for analytical method development and validation (AMV) of chiral LC-MS/MS assays. The defined deuterium substitution at ethyl linker positions 1,1,2,2 provides a +4 Da mass shift [2] that enables precursor-to-product ion transition monitoring without isotopic cross-talk, while the defined R-configuration at the C4 position ensures that chiral separation methods can be properly validated for enantioselective quantification.

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